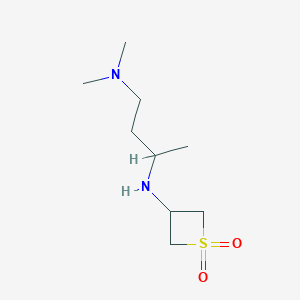
3-((4-(Dimethylamino)butan-2-yl)amino)thietane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(Dimethylamino)butan-2-yl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C9H20N2O2S and a molecular weight of 220.33 g/mol. This compound is primarily used for research purposes and is known for its unique structural features, which include a thietane ring and a dimethylamino group.
Preparation Methods
The synthesis of 3-((4-(Dimethylamino)butan-2-yl)amino)thietane1,1-dioxide involves several steps. One common synthetic route includes the reaction of 4-(dimethylamino)butan-2-amine with thietane-1,1-dioxide under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
3-((4-(Dimethylamino)butan-2-yl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-((4-(Dimethylamino)butan-2-yl)amino)thietane1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on cellular processes.
Medicine: Preliminary studies may explore its potential as a therapeutic agent, although no specific medical applications have been established.
Industry: Its use in industrial applications is limited, but it may be employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-(Dimethylamino)butan-2-yl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thietane ring may engage in covalent bonding with nucleophiles. These interactions can affect various biochemical pathways, although detailed studies are needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar compounds to 3-((4-(Dimethylamino)butan-2-yl)amino)thietane1,1-dioxide include:
This compound analogs: These compounds have similar structures but may differ in the substituents on the thietane ring or the dimethylamino group.
Thietane derivatives: Compounds with the thietane ring but different functional groups.
Dimethylamino compounds: Molecules containing the dimethylamino group but lacking the thietane ring.
The uniqueness of this compound lies in its combination of the thietane ring and the dimethylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-N-(1,1-dioxothietan-3-yl)-1-N,1-N-dimethylbutane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-8(4-5-11(2)3)10-9-6-14(12,13)7-9/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFNWXHNMTUDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)NC1CS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
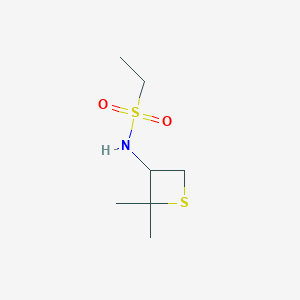
![Methylthieno[2,3-b]pyridine-6-carboxylate](/img/structure/B8229965.png)
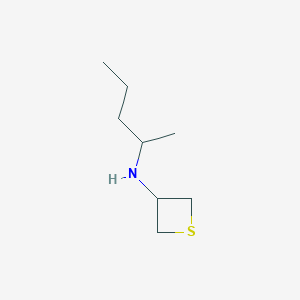
![((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B8229970.png)
![1-Chloro-8-methylpyrrolo[1,2-a]pyrazine](/img/structure/B8229971.png)

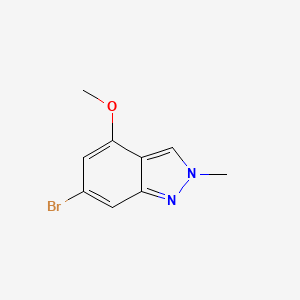
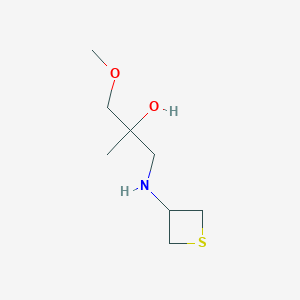
![2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde](/img/structure/B8230024.png)
![2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8230032.png)

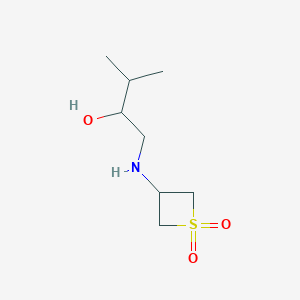
![2-(2-bromo-5-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propan-2-ol](/img/structure/B8230052.png)
![Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B8230064.png)
